molecular formula C18H18F2N2O B248484 1-(4-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine

1-(4-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine

Cat. No. B248484
M. Wt: 316.3 g/mol
InChI Key: QYVZRULWJUABGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine, also known as 4-Fluoromethylphenidate (4F-MPH), is a synthetic stimulant drug that belongs to the piperidine class. This compound is closely related to methylphenidate, a medication commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. While 4F-MPH has not been approved for medical use, it has gained popularity as a recreational drug due to its stimulant effects.

Mechanism of Action

The exact mechanism of action of 4F-MPH is not fully understood, but it is believed to work by blocking the reuptake of dopamine and norepinephrine in the brain. This leads to increased levels of these neurotransmitters, which are responsible for regulating mood, attention, and motivation.
Biochemical and Physiological Effects:
4F-MPH has been shown to have similar effects to methylphenidate, including increased alertness, enhanced cognitive function, and increased motivation. However, it has also been shown to have a higher potency and longer duration of action than methylphenidate. Additionally, 4F-MPH has been shown to have a higher potential for abuse and addiction compared to other stimulant drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 4F-MPH in lab experiments include its potency and long duration of action, which make it a useful tool for studying the effects of dopamine reuptake inhibition. However, its potential for abuse and addiction make it a risky compound to work with, and caution must be taken when handling and using it in experiments.

Future Directions

There are several potential future directions for research involving 4F-MPH. One area of interest is its potential as a treatment for ADHD and other cognitive disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, more studies are needed to investigate its potential for abuse and addiction, and to develop strategies for minimizing these risks.

Synthesis Methods

The synthesis of 4F-MPH involves the reaction of 4-fluorobenzoyl chloride with 3-fluorobenzylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

4F-MPH has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that this compound acts as a potent dopamine reuptake inhibitor, similar to methylphenidate. This mechanism of action results in increased levels of dopamine in the brain, leading to enhanced cognitive function and increased motivation.

properties

Product Name

1-(4-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine

Molecular Formula

C18H18F2N2O

Molecular Weight

316.3 g/mol

IUPAC Name

(4-fluorophenyl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C18H18F2N2O/c19-16-6-4-15(5-7-16)18(23)22-10-8-21(9-11-22)13-14-2-1-3-17(20)12-14/h1-7,12H,8-11,13H2

InChI Key

QYVZRULWJUABGJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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